![molecular formula C14H17N3 B2862039 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 2034374-23-5](/img/structure/B2862039.png)
2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
Imidazole is a heterocyclic compound, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Benzimidazole is a fused aromatic ring of benzene and imidazole .
Synthesis Analysis
Imidazole is synthesized by the reaction of glyoxal, formaldehyde, and ammonia . Benzimidazole synthesis usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . Benzimidazole is a fused ring structure that includes a benzene ring and an imidazole ring .Chemical Reactions Analysis
Imidazoles participate in a variety of chemical reactions. For example, they can undergo N-alkylation and N-acylation reactions, reactions with electrophiles at the carbon atoms of the ring, and more .Physical And Chemical Properties Analysis
Imidazole is a colorless solid that is highly soluble in polar organic solvents and water .Scientific Research Applications
Antibacterial Applications
Imidazole derivatives have been shown to possess significant antibacterial properties. The structural characteristic of the imidazole ring allows it to interact with bacterial cell components, disrupting their function and leading to bacterial cell death. This makes compounds like 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole potential candidates for the development of new antibacterial agents .
Antifungal Applications
The imidazole ring is also found in many antifungal agents. These compounds can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. As a result, they are effective in treating fungal infections, including onychomycosis, where derivatives of imidazole have been used as topical treatments .
Anti-inflammatory Applications
Imidazole derivatives can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases. They can inhibit the synthesis of pro-inflammatory cytokines and have been explored for their potential in treating conditions like arthritis .
Antiviral Applications
The ability of imidazole compounds to interfere with viral replication makes them valuable in the field of antiviral drug development. They can act on different stages of the viral life cycle, potentially leading to the development of new therapies for viral infections .
Anti-parasitic Applications
Imidazole-based compounds have shown activity against various parasites. They can disrupt the metabolic pathways of parasites, leading to their death. This property is being explored to create treatments for diseases such as leishmaniasis and trypanosomiasis .
Anticancer Applications
The imidazole ring structure can interact with DNA and inhibit the proliferation of cancer cells. Research into imidazole derivatives like 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole is ongoing to develop novel anticancer drugs that can target specific types of cancer cells with minimal side effects .
Antihistaminic Applications
Imidazole derivatives can act as antihistamines by blocking histamine receptors in the body. This action can alleviate allergic reactions and is being investigated for the treatment of conditions like allergic rhinitis .
Enzyme Inhibition
Due to their structural versatility, imidazole derivatives can be designed to inhibit various enzymes that are crucial for the survival of pathogens or cancer cells. This makes them a key focus in the development of enzyme inhibitors as therapeutic agents .
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Mode of Action
Imidazole-based compounds are known to interact with various biological targets through different mechanisms . For instance, some imidazole derivatives are known to inhibit the growth of pathogens against bacterial infections .
Biochemical Pathways
Imidazole and its derivatives are known to be therapeutic agents that can show antibacterial activities against various microorganisms .
Result of Action
Imidazole-based compounds are known to exhibit various pharmacological activities, which could result in a wide range of molecular and cellular effects .
Safety and Hazards
Future Directions
Imidazoles and benzimidazoles are key components in a variety of functional molecules and have a wide range of applications, including in pharmaceuticals and agrochemicals . Therefore, the development of novel methods for the synthesis of substituted imidazoles and benzimidazoles is of strategic importance .
properties
IUPAC Name |
2-[(3-methylidenepiperidin-1-yl)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-5-4-8-17(9-11)10-14-15-12-6-2-3-7-13(12)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEWJXFUUAEAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole |
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